
3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities .
Scientific Research Applications
Catalytic Applications and Synthetic Methodologies
- Synthesis of Pyrans and Chromenes : A novel quinazoline Schiff base ligand and its mixed-ligand Cu(II) complex were synthesized, which demonstrated catalytic activities in the electrophilic reaction of malononitrile along with aldehydes, ethyl acetoacetate, and dimedone in ethanol solution to obtain 2-amino-4H-pyrans and tetrahydro-4H-chromenes, respectively. This highlights the compound's potential in facilitating diverse organic transformations (Ebrahimipour et al., 2018).
Biological Evaluation
- Antimicrobial Activity : Derivatives of quinazoline, similar in structure to the compound , have been synthesized and screened for antimicrobial activity against several microbes, indicating their potential as leads for the development of new antimicrobial agents (Khunt, Datta, & Parikh, 2002).
Chemical Synthesis and Improvement
- Large-Scale Synthesis : Research on 3-substituted octahydrobenzo[g]quinolines, which are related to the chemical structure of interest, showcases an efficient synthesis method suitable for large-scale manufacturing of related compounds. This could be valuable for the production of pharmaceuticals or materials requiring such scaffolds (Bänziger et al., 2000).
Structural Analysis and Optimization
- Orientation of Cyclization : A study on thiazolo-quinazoline heterocyclic systems, which include structural motifs related to the compound of interest, used NMR, DFT, and X-ray diffraction to understand the orientation of cyclization. Such insights are critical for designing compounds with specific structural requirements for catalysis or biological activity (Gupta & Chaudhary, 2015).
Antimicrobial and Antitumor Potential
- Antimicrobial and Antitumor Activities : The study on the synthesis, characterization, and evaluation of 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives highlights the potential of these compounds in exhibiting significant antimicrobial and antitumor activities. This suggests the utility of quinazoline derivatives in developing novel therapeutic agents (Ouyang Gui-ping, 2012).
properties
IUPAC Name |
4-amino-3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxyquinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-23-14-5-4-10(6-12(14)19)9-22-17(20)11-7-15(24-2)16(25-3)8-13(11)21-18(22)26/h4-8H,9,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIDDVFXUUCONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=C3C=C(C(=CC3=NC2=S)OC)OC)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2937938.png)
![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2937939.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2937940.png)
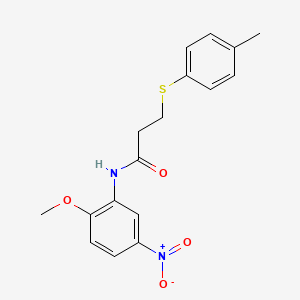
![Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2937943.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2937947.png)
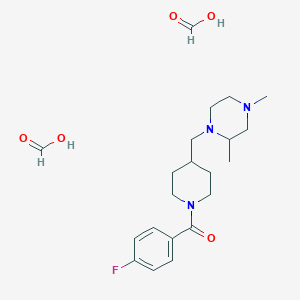
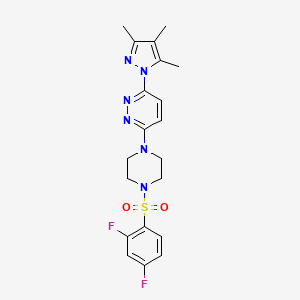
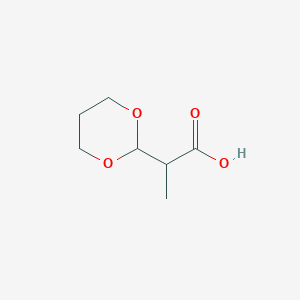
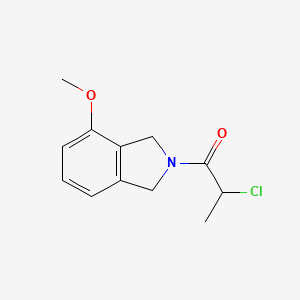
![2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2937956.png)
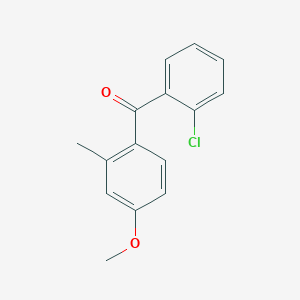
![N-(5-(6-oxo-1,6-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2937958.png)